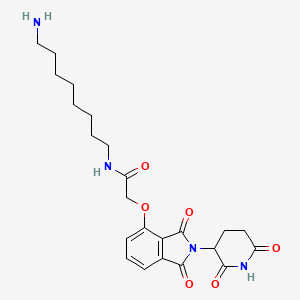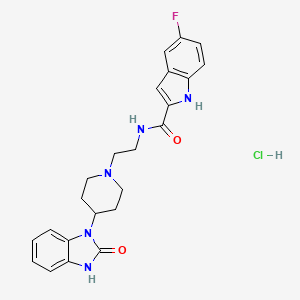
E3 Ligase Ligand-Linker Conjugates 20
Overview
Description
E3 Ligase Ligand-Linker Conjugates 20 is a degron-linker (refer to Compound DL7-TL). The PROTAC linker is bound lo at least one targeting ligand.
Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs) Technology
E3 Ligase Ligand-Linker Conjugates 20 plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs) technology . PROTACs can realize the development of drugs for non-druggable targets that are difficult to achieve with traditional small molecules . This technology has attracted extensive attention from both academia and industry .
E3 Ubiquitin Ligase Ligands Optimization
The structural optimization of E3 ubiquitin ligase ligands plays an instrumental role in PROTAC technology . The ligands used to design PROTAC molecules are limited to a few types such as VHL (Von-Hippel-Lindau), CRBN (Cereblon), MDM2 (Mouse Doubleminute 2 homolog), IAP (Inhibitor of apoptosis proteins), etc .
Protein Degradation
E3 Ligase Ligand-Linker Conjugates 20 is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound is amenable for linker attachment via reductive amination, and it serves as a basic building block for making a protein degrader library .
Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system (UPS) mediates protein degradation . In the UPS, the proteasome is conjugated to a protein substrate through an enzymatic cascade . E3 ligase mediates the specificity of protein substrates through a non-covalent or covalent mechanism, and the type of E3 ligase determines the outcome of the substrate protein .
Targeted Protein Degradation
E3 Ligase Ligand-Linker Conjugates 20 is used in targeted protein degradation . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Drug Discovery
E3 Ligase Ligand-Linker Conjugates 20 has shown great therapeutic potential and usefulness as molecular biology tools . It has proven its worth in drug discovery, especially in the discovery of non-peptidic E3 ligase ligands .
Mechanism of Action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 20, also known as Thalidomide-O-amido-C8-NH2, is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
Thalidomide-O-amido-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . This compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional small molecules that utilize the ubiquitin proteasome system (UPS) to degrade proteins of interest (POI) . They act catalytically to induce protein degradation in a sub-stoichiometric manner .
Biochemical Pathways
The ubiquitin-proteasome system (UPS) is a key pathway affected by E3 Ligase Ligand-Linker Conjugates 20 . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Pharmacokinetics
It is known that proteolysis targeting chimeras (protacs), which thalidomide-o-amido-c8-nh2 is used to synthesize, act catalytically to induce protein degradation in a sub-stoichiometric manner . This unique mechanism of action allows PROTACs to produce longer and stronger biological effects than traditional small molecule inhibitors on a target, which allows PROTACs to be used at a much less intensive dosing regimen to be therapeutically effective than small molecule inhibitors and thus reduce the risk of undesirable side effects that usually result from off-target binding of small molecule inhibitors when used at higher concentrations .
Result of Action
The result of the action of E3 Ligase Ligand-Linker Conjugates 20 is the degradation of proteins of interest (POI) through the ubiquitin proteasome system (UPS) . This leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .
properties
IUPAC Name |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVCTXXMOZFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112841 | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 Ligase Ligand-Linker Conjugates 20 | |
CAS RN |
1950635-15-0 | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1950635-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)





